N-Decylaminoethanol

Antileishmanial Antiparasitic Amino Alcohol

Parasitology labs often need a validated antileishmanial control with consistent potency. N-Decylaminoethanol (CAS 15196-28-8) solves this with a published IC50 of 0.7 µM against Leishmania promastigotes, making it a reliable positive control for SAR studies. Its C10 chain balances membrane affinity and solubility-shorter analogs lose potency, longer chains hinder formulation. • 7.4-fold potency advantage over structurally related comparators. • Also active against M. tuberculosis and M. avium complex via beta-galactosyl residue binding. • Standard ≥95% purity; available in 100 mg to 2.5 g sizes with 2-3 day lead times. • Stored at 4°C; ships at ambient temperature.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 15196-28-8
Cat. No. B123373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decylaminoethanol
CAS15196-28-8
Synonyms2-(Decylamino)ethanol;  2-(Decylamino)ethanol;  N-Decyl Ethanolamine; 
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCO
InChIInChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3
InChIKeyPJNIZPXBKOEEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Decylaminoethanol: Surfactant and Antiparasitic Research


N-Decylaminoethanol (CAS 15196-28-8), also known as 2-(decylamino)ethanol, is a C12 lipidic amino alcohol belonging to the N-alkylaminoethanol class. Characterized by a hydrophobic decyl chain and a hydrophilic aminoethanol head group, it functions as an amphiphilic compound with established surfactant properties [1] and documented antiparasitic activity against Leishmania species [2]. This combination of surface activity and biological efficacy positions N-decylaminoethanol as a distinct entity within its chemical series, meriting careful evaluation against chain-length analogs for research and industrial applications.

1
Surfactant research: C10 chain balances hydrophobicity and surface activity
2
Antiparasitic screening context: reported activity against Leishmania promastigotes
3
Chain-length-defined probe: distinct physicochemical profile vs. C8 and C12 analogs

N-Decylaminoethanol: Chain Length Specificity


The N-alkylaminoethanol class exhibits pronounced structure-property relationships driven by alkyl chain length. Substituting N-decylaminoethanol with a shorter-chain analog (e.g., C8) reduces hydrophobicity and membrane affinity, compromising surfactant efficiency and antiparasitic potency, while a longer-chain analog (e.g., C12) may introduce solubility and handling challenges without guaranteeing proportional efficacy gains. In antiparasitic applications, the C10 decyl chain of N-decylaminoethanol appears optimized for antileishmanial activity, as evidenced by comparative in vitro data [1]. Therefore, generic substitution based solely on class membership risks altering critical performance parameters, including IC50 values, surface tension reduction capability, and formulation compatibility.

Chain length Shorter-chain analogs (e.g., C8) may reduce membrane affinity and antiparasitic activity; replacement may alter IC50 and surfactant performance.
Solubility Longer-chain analogs (e.g., C12) may introduce solubility constraints and higher cytotoxicity without guaranteed efficacy gain; direct substitution requires validation.
Class mismatch Generic amino alcohol class membership does not ensure equivalent antimicrobial spectrum or formulation compatibility; lot-specific review recommended.

N-Decylaminoethanol: Differentiation from Analogs


Antileishmanial Potency vs. Analog

In a head-to-head in vitro study against Leishmania promastigotes, N-decylaminoethanol demonstrated an IC50 value of 0.7 μM, compared to an IC50 of 5.2 μM for the N-dodecanoyl ethylenediamine derivative, representing a 7.4-fold improvement in potency [1].

Antileishmanial IC50
Head-to-head
0.7 μM vs 5.2 μM
(7.4-fold lower IC50 reported)
Supports potency comparison in antiparasitic screening
In vitro Leishmania promastigotes assay
Antileishmanial Antiparasitic Amino Alcohol

C10 Chain Length: Membrane Interaction Balance

Within the N-alkylaminoethanol series, the decyl (C10) chain length provides an intermediate hydrophobicity that is empirically associated with optimal membrane partitioning and surfactant performance. Shorter chains (e.g., C8) exhibit reduced ability to integrate into lipid bilayers and lower surface activity, while longer chains (e.g., C12, C14) may encounter solubility limitations and increased cytotoxicity without commensurate gains in membrane disruption [1].

Chain length effect
Class-level
C10 decyl chain shows empirical balance of hydrophobicity and membrane interaction
May support optimal surfactant design in amino alcohol series
Inferred from structure-activity trends
Surfactant Membrane Biology Drug Delivery

Physicochemical Properties vs. Analogs

N-Decylaminoethanol exhibits a predicted boiling point of 308.7 ± 15.0 °C at 760 mmHg , which is significantly higher than the 274.4 ± 13.0 °C of the C8 analog and lower than the 341.2 °C of the C12 analog . Density is 0.864 ± 0.06 g/cm³ .

Boiling point
Data to verify
308.7 ± 15.0 °C
(34.3 °C higher than C8; 32.5 °C lower than C12)
Supports process development and purification differentiation
Predicted values; experimental confirmation recommended
Physical Chemistry Process Development Purification

Antimycobacterial and Gram-Positive Activity

Vendor documentation reports that N-decylaminoethanol inhibits bacterial growth by binding to beta-galactosyl residues in mycobacterial cell walls and displays activity against Mycobacterium tuberculosis, Mycobacterium avium complex, and Gram-positive bacteria including Staphylococcus aureus . While quantitative MIC values are not provided in the public domain for direct comparison to analogs, the reported spectrum distinguishes it from some amino alcohols that lack antimycobacterial activity.

Antimicrobial spectrum
Source review
Reported activity against M. tuberculosis, M. avium, S. aureus
Supports antimicrobial screening differentiation
Quantitative MIC values not publicly available
Antimicrobial Antitubercular Antibacterial

Solubility in Chloroform and Ethyl Acetate

N-Decylaminoethanol demonstrates slight solubility in chloroform and ethyl acetate [1], which differs from more polar, shorter-chain analogs that may exhibit higher water solubility. This solubility profile is consistent with its intermediate C10 chain length and influences formulation strategies for biological assays.

Solvent compatibility
Reported
Slightly soluble in chloroform and ethyl acetate
Informs stock solution preparation for biological assays
Qualitative solubility; confirm for critical assays
Formulation Solubility Sample Preparation

N-Decylaminoethanol: Key Application Scenarios


Antileishmanial Drug Discovery and Mechanism Studies

Given its sub-micromolar IC50 (0.7 μM) against Leishmania promastigotes [1], N-decylaminoethanol serves as a validated positive control or lead scaffold for antiparasitic research. Its 7.4-fold potency advantage over a structurally related comparator makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing membrane-targeting antileishmanial agents.

Surfactant Development for Niche Formulations

The C10 decyl chain confers an intermediate hydrophobicity that balances surface activity and solubility [2]. N-Decylaminoethanol is therefore appropriate for formulating emulsifiers or detergents where excessive hydrophobicity (C12+) would limit compatibility or where insufficient hydrophobicity (C8) would compromise interfacial tension reduction.

Antimycobacterial Screening Cascades

Vendor-reported activity against M. tuberculosis and M. avium complex positions N-decylaminoethanol as a candidate for inclusion in antitubercular screening libraries. Its distinct mechanism—binding to beta-galactosyl residues in the cell wall—differentiates it from conventional antimycobacterial agents and warrants investigation in combination studies.

Membrane Biophysics and Model Lipid Systems

The amphiphilic nature and moderate chain length of N-decylaminoethanol enable its use as a tool compound for studying membrane fluidity, permeability, and lipid bilayer interactions [2]. Its integration into model membranes can be quantified using established biophysical techniques, providing insights into the behavior of lipidic amino alcohols at biological interfaces.

Application
Selection Property
Validation Focus
Antileishmanial research studies
Leishmania promastigote IC50
Potency comparison and SAR scaffold evaluation
Surfactant development for niche formulations
C10 chain hydrophobicity balance
Surface activity and solubility trade-off
Antimycobacterial screening cascades
Activity against mycobacterial species
Cell wall binding and spectrum confirmation
Membrane biophysics and model lipid systems
Amphiphilic membrane interaction
Lipid bilayer partitioning and fluidity studies

Technical Documentation Hub

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38 linked technical documents
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